Holmium bromide hydrate

Description

Holmium bromide hydrate (HoBr₃·xH₂O) is a rare earth halide compound characterized by its hygroscopic nature and high purity grades. It is commercially available in crystalline forms with purity levels up to 99.999% (REO, rare earth oxide basis) . The compound is synthesized via reactions involving holmium oxide (Ho₂O₃) and ammonium bromide (NH₄Br) under controlled conditions, followed by purification steps to achieve ultra-dry or hydrated forms . Key properties include:

- Molecular weight: 404.66 g/mol (anhydrous HoBr₃)

- Appearance: Yellow crystals (hydrate form)

- CAS Number: 13825-76-8 (anhydrous HoBr₃); 223911-98-6 (hydrate form)

- Thermal stability: Melting point of 914°C and boiling point of 1470°C (anhydrous form)

Its primary applications include advanced material research, catalysis, and as a precursor for synthesizing holmium-based nanomaterials .

Properties

IUPAC Name |

tribromoholmium;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Ho.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFPAAHZCBVDRA-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

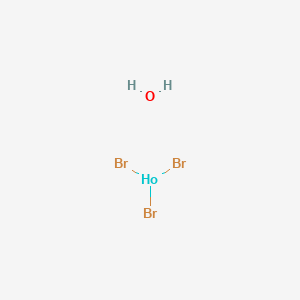

O.Br[Ho](Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3H2HoO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Data:

Advantages : High purity, scalable for industrial production.

Limitations : Requires handling corrosive HBr and inert atmosphere to prevent oxidation.

Hydrobromic Acid Treatment of Holmium Oxide

Holmium(III) oxide (Ho₂O₃) serves as a precursor in this acid-base reaction:

Optimized Protocol :

-

Ho₂O₃ (99.99% purity) is ground into a fine powder.

-

Mixed with excess 48% HBr and heated at 120°C for 8 hours.

-

The solution is filtered and crystallized at 4°C.

The hydrate forms spontaneously due to residual water, with the number of water molecules (x) dependent on drying conditions.

Crystallographic Insights:

Crystals of HoBr₃·8H₂O exhibit a monoclinic structure (space group P2₁/c), with holmium ions coordinated by six water molecules and three bromide ions.

Solvothermal Synthesis Using Coordinating Ligands

A advanced approach employs diglyme (C₆H₁₄O₃) as a coordinating solvent to control crystallization:

-

HoCl₃ is dissolved in anhydrous diglyme.

-

LiBr is added to initiate halide exchange:

-

The mixture is heated at 150°C for 72 hours in a Teflon-lined autoclave.

The product, HoBr₃(diglyme) , is isolated and hydrated by exposure to humid air.

Structural Analysis:

| Parameter | Value | Source |

|---|---|---|

| Coordination geometry | Trigonal prismatic | |

| Bond length (Ho–Br) | 2.89 Å | |

| Hydration stability | Stable up to 200°C |

Advantages : Produces single crystals for X-ray studies.

Limitations : Labor-intensive and low yield (~60%).

Purification and Hydration Techniques

Post-synthesis purification is critical for removing impurities (e.g., LiCl, unreacted HBr).

Recrystallization:

-

Crude HoBr₃ is dissolved in minimal ethanol.

-

Diethyl ether is layered to induce crystallization.

-

Hydration is controlled by storing in desiccators with defined humidity.

Thermogravimetric Analysis (TGA):

Dehydration occurs in stages:

-

25–120°C : Loss of adsorbed water (mass loss: 5–7%).

-

120–300°C : Elimination of lattice water (mass loss: 15–18%).

Comparative Evaluation of Methods

| Method | Purity (%) | Yield (%) | Hydration Control | Scalability |

|---|---|---|---|---|

| Direct metal reaction | 99.9 | 85–90 | Moderate | High |

| Ho₂O₃ + HBr | 99.5 | 75–80 | High | Moderate |

| Solvothermal (diglyme) | 99.8 | 60–65 | Precise | Low |

Chemical Reactions Analysis

Holmium bromide hydrate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form holmium oxide.

Reduction: It can be reduced to elemental holmium.

Substitution: It can participate in substitution reactions where the bromide ions are replaced by other anions.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas for reduction, and various salts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Magnetic Materials

Holmium bromide hydrate plays a significant role in the development of high-performance magnets. Its magnetic properties are crucial for applications that require strong magnetic fields, such as:

- MRI Machines : Holmium compounds are utilized to enhance the magnetic resonance imaging process, improving image quality.

- Permanent Magnets : The compound contributes to the creation of magnets that can maintain their magnetization over time.

Lasers

In laser technology, this compound serves as a dopant in solid-state lasers. It enhances the efficiency and output of lasers, which is vital for:

- Medical Applications : Lasers doped with holmium are used in various medical procedures, including surgery and dermatology.

- Industrial Uses : The compound's ability to emit specific wavelengths makes it suitable for cutting and welding applications.

Optoelectronics

This compound is employed in the manufacture of optoelectronic devices, where it improves the performance of components such as:

- LEDs : Enhances light emission efficiency.

- Photodetectors : Increases sensitivity and response time.

Medical Imaging

The unique properties of holmium compounds make them valuable in medical imaging techniques. For instance:

- Contrast Agents : Holmium-containing materials are being explored as contrast agents for MRI, providing better image clarity due to their magnetic properties .

Case Study 1: Holmium-Containing Bioactive Glasses

Research has demonstrated that holmium-containing bioactive glasses can be effective in treating bone cancer. These glasses can be neutron activated, leading to targeted therapeutic effects. A study showed that formulations with high holmium content significantly favored pre-osteoblastic cell proliferation while inducing osteosarcoma cell death .

| Study Parameters | Results |

|---|---|

| Holmium Content | 5 wt.% |

| Cell Type | Osteosarcoma |

| Response Rate | 55% local response rate |

Case Study 2: MRI Contrast Agents

Holmium phosphate nanoparticles have been investigated as negative contrast agents for MRI. In vivo studies indicated that these nanoparticles could serve as next-generation contrast agents, offering improved imaging capabilities at high magnetic fields .

| Sample | r1 (1.44 T) | r2 (1.44 T) | r2 (9.4 T) |

|---|---|---|---|

| Ho27 | 0.062 | 8.043 | 382.91 |

| Ho48 | 0.066 | 17.319 | 489.91 |

Mechanism of Action

The mechanism by which holmium bromide hydrate exerts its effects is primarily through its interaction with other chemical species. In biological systems, it can interact with proteins and enzymes, affecting their function. In industrial applications, its unique magnetic and optical properties are utilized to enhance the performance of various devices .

Comparison with Similar Compounds

Rare Earth Bromide Hydrates

Holmium bromide hydrate shares structural and functional similarities with other rare earth bromide hydrates. A comparative analysis is provided below:

Key Differences :

- Oxidation state : Holmium, terbium, ytterbium, and neodymium typically exhibit +3 oxidation states, whereas europium(II) bromide is divalent, enabling unique redox applications .

- Thermal stability : this compound has a higher melting point (914°C) compared to terbium (≈900°C) and ytterbium (≈850°C) analogs .

- Applications: Holmium derivatives are preferred in nanotechnology, while terbium and europium compounds dominate optoelectronics due to their luminescent properties .

Non-Rare Earth Bromide Hydrates

This compound differs significantly from alkali/alkaline earth bromides in structure and reactivity:

Contrasts :

- Solubility : Alkali/alkaline earth bromides (e.g., LiBr, SrBr₂) exhibit higher water solubility than rare earth analogs due to lower lattice energies .

- Toxicity : Barium bromide dihydrate is highly toxic, necessitating stringent handling protocols, whereas holmium compounds are safer in controlled environments .

Clathrate Hydrates

While this compound is ionic, clathrate hydrates like tetra-n-butylammonium bromide (TBAB) form non-stoichiometric cage structures:

- TBAB hydrate : Used for CO₂ capture and hydrogen storage due to its gas-trapping capacity .

- This compound: Lacks clathrate-forming ability but serves as a precursor in inorganic synthesis .

Research Findings and Data

Biological Activity

Holmium bromide hydrate (HoBr3·xH2O) is a compound of the lanthanide series, notable for its unique chemical properties and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by its coordination chemistry, which involves interactions with various biological molecules. The compound typically exists as a trihydrate and exhibits significant solubility in water, making it accessible for biological studies.

| Property | Value |

|---|---|

| Molecular Formula | HoBr3·xH2O |

| Molar Mass | Approximately 386.76 g/mol |

| Solubility | Soluble in water |

| Appearance | Yellow crystalline solid |

Research indicates that holmium ions can interact with biological systems in various ways:

- Metal Ion Interaction : Holmium ions can mimic essential metal ions in biological systems, potentially influencing enzymatic activities and cellular processes.

- DNA Binding : Studies suggest that lanthanide ions, including holmium, may intercalate into DNA structures, affecting replication and transcription processes. This interaction can lead to cytotoxic effects in certain cell lines .

Case Studies and Research Findings

- Cytotoxicity Studies : A study demonstrated that holmium compounds exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cells .

- Protein Binding Studies : Research has shown that holmium ions can bind to proteins, altering their structure and function. This binding is influenced by the coordination environment of the metal ion, which can affect protein stability and activity .

- Therapeutic Potential : Preliminary investigations into the use of holmium compounds in targeted drug delivery systems have been conducted. The unique properties of holmium allow for potential applications in photothermal therapy, where localized heating can induce cell death in tumor tissues .

Table 2: Summary of Biological Activities

Q & A

Q. What are the established synthesis and purification protocols for holmium bromide hydrate (HoBr₃·xH₂O)?

this compound is typically synthesized via the reaction of holmium oxide (Ho₂O₃) with ammonium bromide (NH₄Br) at elevated temperatures. Excess NH₄Br ensures complete conversion, followed by purification under a dry nitrogen stream to remove unreacted residues . The hydrate form arises from exposure to moisture during synthesis or storage. Purity is confirmed using EDTA titration for holmium quantification and gravimetric analysis for bromide content . Anhydrous HoBr₃ (CAS 13825-76-8) is hygroscopic and requires inert-atmosphere storage to prevent hydration .

Q. What analytical techniques are recommended for characterizing this compound?

- X-ray Diffraction (XRD): Determines crystallinity and phase purity.

- Thermogravimetric Analysis (TGA): Measures hydration degree (x in HoBr₃·xH₂O) by tracking mass loss upon dehydration .

- EDTA Titration: Quantifies holmium content via chelation .

- Elemental Analysis: Validates Br:Ho ratios via ion chromatography or inductively coupled plasma (ICP) methods.

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of dust or fumes .

- Storage: Keep in sealed containers under inert gas (e.g., argon) to limit hygroscopicity and oxidation .

- Waste Disposal: Segregate waste and consult certified hazardous waste handlers to prevent environmental contamination .

Advanced Research Questions

Q. How does hydration affect the stability and reactivity of HoBr₃ compared to its anhydrous form?

Hydration lowers the melting point of HoBr₃ (anhydrous: 914°C) due to disrupted ionic lattice stability. Hydrated forms exhibit increased solubility in polar solvents like THF (21–23°C solubility: ~2.5 g/100 mL) . However, hydration may reduce catalytic efficacy in reactions requiring Lewis acidity, as water molecules occupy coordination sites. Stability under varying humidity levels should be studied via dynamic vapor sorption (DVS) .

Q. Can this compound act as a precursor for advanced materials, such as luminescent or magnetic compounds?

Ho³⁺ ions in HoBr₃·xH₂O are promising for photoluminescent materials due to their sharp 4f-4f transitions. Co-crystallization with organic ligands (e.g., oxalate) enhances emission properties . For magnetic studies, dehydration to anhydrous HoBr₃ is recommended to eliminate diamagnetic water interference. Neutron diffraction can elucidate spin interactions in HoBr₃-based frameworks .

Q. What role could HoBr₃·xH₂O play in gas hydrate or clathrate research?

While this compound itself is not a clathrate, its hygroscopicity and ionic nature suggest potential as a promoter in semi-clathrate systems (e.g., analogous to TBAB in CO₂ capture). Experimental phase equilibrium studies could assess its ability to stabilize gas hydrates at lower pressures, similar to TBAB’s role in H₂/CO₂ storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.